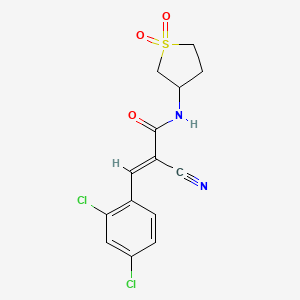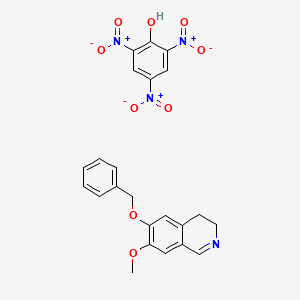![molecular formula C20H19N3O2S2 B11970076 (5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970076.png)
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[4-(Pentyloxy)benzyliden]-2-(2-Thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist eine komplexe organische Verbindung, die zur Klasse der Thiazolo-Triazole gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring beinhaltet, der mit einem Triazolring verschmolzen ist, eine Benzylidengruppe und eine Thienylgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-5-[4-(Pentyloxy)benzyliden]-2-(2-Thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch Reaktion eines geeigneten Thioamids mit einem α-Halogenketon unter sauren Bedingungen synthetisiert werden.
Bildung des Triazolrings: Der Triazolring wird durch Cyclisierung eines Hydrazinderivats mit einer Nitrilverbindung gebildet.
Kupplungsreaktionen: Der Thiazol- und der Triazolring werden dann unter Verwendung eines geeigneten Kupplungsreagenzes wie Phosphorylchlorid miteinander gekoppelt.
Einführung der Benzylidengruppe: Die Benzylidengruppe wird durch Reaktion der Zwischenverbindung mit 4-(Pentyloxy)benzaldehyd unter basischen Bedingungen eingeführt.
Einführung der Thienylgruppe: Die Thienylgruppe wird durch eine Substitutionsreaktion unter Verwendung eines geeigneten Thienylhalogenids eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Übliche industrielle Verfahren umfassen Batch- und kontinuierliche Fließprozesse mit sorgfältiger Kontrolle von Temperatur, Druck und Reaktionszeit.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5E)-5-[4-(Pentyloxy)benzyliden]-2-(2-Thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, abhängig von den vorhandenen funktionellen Gruppen.
Übliche Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium auf Kohlenstoff.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[4-(Pentyloxy)benzyliden]-2-(2-Thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird aufgrund seiner einzigartigen Struktur und Reaktivität auf seine mögliche Verwendung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5E)-5-[4-(Pentyloxy)benzyliden]-2-(2-Thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so deren Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und den in der Verbindung vorhandenen funktionellen Gruppen ab.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Iodbenzoesäure: Ähnlich in der Struktur aufgrund des Vorhandenseins eines Benzolrings und funktioneller Gruppen.
Vanillinacetat: Teilt einige strukturelle Ähnlichkeiten mit der Benzylidengruppe.
Einzigartigkeit
(5E)-5-[4-(Pentyloxy)benzyliden]-2-(2-Thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on ist einzigartig aufgrund seiner Kombination aus Thiazol-, Triazol-, Benzyliden- und Thienylgruppen.
Eigenschaften
Molekularformel |
C20H19N3O2S2 |
|---|---|
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
(5E)-5-[(4-pentoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-3-4-11-25-15-9-7-14(8-10-15)13-17-19(24)23-20(27-17)21-18(22-23)16-6-5-12-26-16/h5-10,12-13H,2-4,11H2,1H3/b17-13+ |
InChI-Schlüssel |
UWYHBVPYWIXINF-GHRIWEEISA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![di-tert-butyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11969996.png)

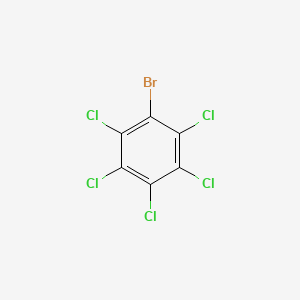
![3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11970021.png)
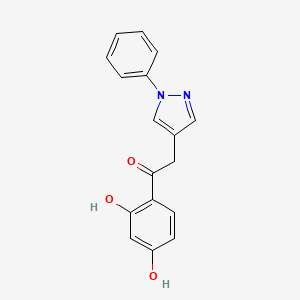
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970034.png)
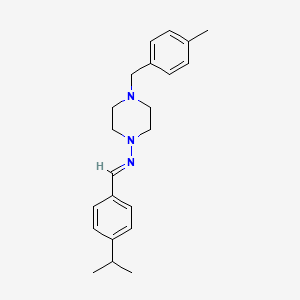

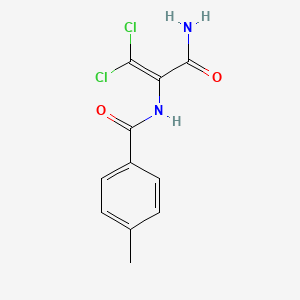
![Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate](/img/structure/B11970059.png)

![(5E)-5-[[5-(2,5-dichlorophenyl)-2-furyl]methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B11970064.png)
